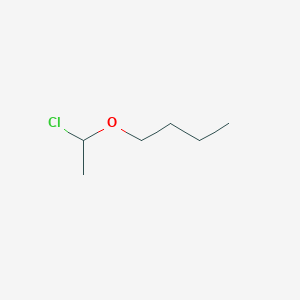
1-(1-CHLOROETHOXY)BUTANE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Chloroethoxy)butane is an organic compound with the molecular formula C6H13ClO It is a chlorinated ether, characterized by the presence of a chlorine atom attached to an ethoxy group, which is further bonded to a butane chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(1-Chloroethoxy)butane can be synthesized through the reaction of butanol with chloroethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ether bond.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation to remove any unreacted starting materials and by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(1-Chloroethoxy)butane undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of corresponding alcohols.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation Reactions: The ether group can be oxidized to form carbonyl compounds.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in a non-polar solvent.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products:
Substitution: Butanol and chloroethanol derivatives.
Elimination: Butenes.
Oxidation: Butanone and other carbonyl compounds.
Wissenschaftliche Forschungsanwendungen
1-(1-Chloroethoxy)butane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly in the context of its reactivity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Wirkmechanismus
The mechanism of action of 1-(1-Chloroethoxy)butane involves its reactivity due to the presence of the chlorine atom and the ether linkage. The chlorine atom makes the compound susceptible to nucleophilic attack, leading to various substitution and elimination reactions. The ether linkage can also undergo cleavage under specific conditions, contributing to the compound’s versatility in chemical transformations.
Vergleich Mit ähnlichen Verbindungen
1-(Chloromethoxy)butane: Similar in structure but with a different alkyl chain length.
1-(Chloromethoxy)ethane: A shorter chain analog with similar reactivity.
1-(Chloromethoxy)propane: Another analog with a different chain length.
Uniqueness: 1-(1-Chloroethoxy)butane is unique due to its specific chain length and the presence of the chlorine atom, which imparts distinct reactivity patterns compared to its analogs. This makes it particularly useful in certain synthetic applications where specific reactivity is desired.
Eigenschaften
Molekularformel |
C6H13ClO |
|---|---|
Molekulargewicht |
136.62 g/mol |
IUPAC-Name |
1-(1-chloroethoxy)butane |
InChI |
InChI=1S/C6H13ClO/c1-3-4-5-8-6(2)7/h6H,3-5H2,1-2H3 |
InChI-Schlüssel |
DTHPTRJJKAMCNL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















